molecular formula C17H16O B8505595 9-(Ethoxymethyl)anthracene CAS No. 86170-50-5

9-(Ethoxymethyl)anthracene

Cat. No.: B8505595
CAS No.: 86170-50-5
M. Wt: 236.31 g/mol
InChI Key: DDCFTJRLIQEADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Ethoxymethyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ethoxymethyl (-CH2-O-C2H5) substituent at the 9-position of the anthracene core. Anthracene derivatives are widely studied for their optoelectronic properties, chemical reactivity, and applications in materials science, including organic light-emitting diodes (OLEDs) and photoinitiators. The ethoxymethyl group enhances solubility in organic solvents compared to unsubstituted anthracene, while preserving the π-conjugated system critical for light absorption and emission.

Properties

CAS No.

86170-50-5

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

9-(ethoxymethyl)anthracene

InChI

InChI=1S/C17H16O/c1-2-18-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3

InChI Key

DDCFTJRLIQEADE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Anthracene Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Notes References
9-(Ethoxymethyl)anthracene -CH2-O-C2H5 C17H16O 236.31 (calculated) Ethoxy group enhances solubility -
9-Methoxyanthracene -OCH3 C15H12O 208.26 Electron-donating methoxy group
9-Acetoanthracene -COCH3 C16H12O 220.27 Electron-withdrawing acetyl group
9-[(E)-2-Phenylethenyl]anthracene -CH=CH-C6H5 C22H16 280.36 Extended conjugation for visible absorption
Maleimide-Adducted Anthracene (e.g., 23h) Pyrroloanthracene-dione C28H18FNO4 475.45 Rigid, planar structure for stacking

Key Observations :

  • Electron-Donating Groups (e.g., -OCH3, -CH2-O-C2H5): Increase solubility and alter electronic properties for optoelectronic applications .
  • Electron-Withdrawing Groups (e.g., -COCH3): Reduce HOMO-LUMO gaps, enhancing charge-transfer capabilities .
  • Extended Conjugation (e.g., -CH=CH-C6H5): Redshift absorption/emission spectra into the visible range (up to 460 nm) .

Physicochemical Properties

Table 2: Thermal and Solubility Data

Compound Melting Point (°C) Solubility (Organic Solvents) Key Applications References
9-Methoxyanthracene Not reported High in DCM, THF Fluorescent probes
Maleimide-Adducted Anthracene (23h) 129–285 Moderate in DMSO, DMF Biochemical inhibitors
9-[(E)-2-Phenylethenyl]anthracene Not reported High in acetonitrile Photosensitizers
9-Acetoanthracene Not reported Moderate in chloroform Organic synthesis

Key Observations :

  • Maleimide-adducted anthracenes exhibit high melting points (129–285°C) due to rigid planar structures and intermolecular stacking .
  • Ethoxymethyl and methoxy groups likely improve solubility compared to halogenated derivatives (e.g., 25a: 253–254°C, ).

Spectroscopic Characteristics

Table 3: UV-Vis and Fluorescence Properties

Compound λmax (nm) Molar Extinction Coefficient (ε, dm³mol⁻¹cm⁻¹) Fluorescence Quenching References
9-[(E)-2-Phenylethenyl]anthracene (ANT-SCH3) 389 17,527 High with iodonium salts
9-Methoxyanthracene ~350 Not reported Moderate
Maleimide-Adducted Anthracene (23m) 270–400 Not reported Low

Key Observations :

  • ANT-SCH3 exhibits strong visible-range absorption (ε = 17,527 at 389 nm) due to electron-donating -SCH3 and extended conjugation .
  • Methoxy and ethoxymethyl groups likely induce bathochromic shifts compared to unsubstituted anthracene (λmax ~ 350 nm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.